molecular formula C9H18N4S B489047 3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine CAS No. 449746-07-0

3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine

Cat. No.: B489047
CAS No.: 449746-07-0
M. Wt: 214.33g/mol
InChI Key: OOXADRGDHUIURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its structural foundation on the 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a five-membered heterocyclic ring known for its wide spectrum of biological activities, making it a privileged structure in the development of new pharmacological and agrochemical agents . Researchers investigate this core structure for potential applications including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitubercular agents . The specific substitutions of a butylthio group at the 3-position and a propyl group at the 5-position define this analog's unique physicochemical properties and are the subject of ongoing structure-activity relationship (SAR) studies to optimize its biological efficacy and selectivity . The mechanism of action for triazole derivatives is often application-specific, but frequently involves interaction with enzymatic targets; for instance, some triazoles act as antifungal agents by inhibiting ergosterol synthesis, while others may exhibit antibacterial activity through different pathways . This compound is intended for use in laboratory research to further explore these potential mechanisms and applications. It is supplied as a stable solid and must be stored in a cool, dark, and dry place, such as a sealed container at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-butylsulfanyl-5-propyl-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4S/c1-3-5-7-14-9-12-11-8(6-4-2)13(9)10/h3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXADRGDHUIURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1N)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240999
Record name 3-(Butylthio)-5-propyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449746-07-0
Record name 3-(Butylthio)-5-propyl-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449746-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Butylthio)-5-propyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quantum Chemical-Guided Analysis of 3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the intrinsic molecular properties of novel triazole derivatives is paramount for rational drug design. This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of a representative molecule, 3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine. We detail a complete computational workflow, from structural optimization to the analysis of electronic properties, using Density Functional Theory (DFT). The methodologies described herein offer researchers a robust framework for predicting molecular stability, reactivity, and potential intermolecular interaction sites, thereby accelerating the identification and optimization of promising drug candidates.[1][3][4]

Introduction: The Imperative for Computational Modeling

The unique structural and electronic characteristics of the 1,2,4-triazole ring have led to its integration into a wide range of drugs with diverse biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] As novel derivatives are synthesized, computational chemistry provides an indispensable toolkit for predicting their physicochemical properties and biological activity before committing to resource-intensive laboratory synthesis and testing.[3]

Quantum chemical calculations, particularly DFT, allow for the investigation of a molecule's electronic structure with a high degree of accuracy, offering insights that are often difficult to obtain through experimental means alone.[5][6][7] This guide will use this compound as a case study to demonstrate a standard, yet powerful, computational workflow applicable to a wide range of heterocyclic compounds in drug discovery pipelines.

The Theoretical Framework: Selecting the Right Tools

The reliability of any computational prediction hinges on the appropriateness of the theoretical model. For molecules of this nature, a careful selection of the computational method, basis set, and environmental considerations is critical.

Density Functional Theory (DFT): The Gold Standard

DFT has become the workhorse of modern computational chemistry due to its excellent balance of computational cost and accuracy for a wide range of molecular systems.[5][6] It bypasses the complexity of solving the many-body Schrödinger equation by instead calculating the electron density, from which all ground-state properties can be derived.[5]

  • Expert Choice: We recommend the B3LYP hybrid functional . B3LYP has a long and successful track record for describing the geometries and electronic properties of organic and drug-like molecules.[8][9][10] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.

Basis Sets: The Building Blocks of Accuracy

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

  • Expert Choice: The 6-311++G(d,p) Pople-style basis set is recommended for a high-quality description of this molecule.[8][10][11][12]

    • 6-311G : This indicates a triple-zeta quality, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility.

    • ++ : These are "diffuse functions" added to both heavy atoms and hydrogen. They are crucial for accurately describing lone pairs and potential non-covalent interactions, which are abundant in our target molecule.

    • (d,p) : These are "polarization functions" on heavy atoms (d) and hydrogens (p). They allow orbitals to change shape and "polarize," which is essential for describing chemical bonds accurately.

The Computational Workflow: A Step-by-Step Protocol

This section details the sequential protocol for a thorough quantum chemical analysis. Each step builds upon the previous one, culminating in a comprehensive profile of the molecule.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis B->C Optimized Structure D 4. Property Calculations (HOMO, LUMO, MEP) C->D Verified Minimum Energy Structure E 5. Data Analysis & Interpretation D->E Calculated Properties

Caption: High-level computational workflow for quantum chemical analysis.

Step 1: Initial Molecular Structure Generation

The first step is to build an initial 3D structure of this compound. This can be done using any standard molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

This is the most critical step, where the calculation finds the most stable 3D arrangement of the atoms—the structure with the minimum potential energy.[1]

Protocol:

  • Load the initial 3D structure into the quantum chemistry software package (e.g., Gaussian, Q-Chem).

  • Specify the level of theory: B3LYP/6-311++G(d,p) .

  • Initiate a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the forces on each atom.

  • Ensure the calculation converges to a stationary point, which is typically flagged by the software.

Step 3: Vibrational Frequency Analysis

A geometry optimization finds a point where forces are zero, but this could be an energy minimum or a transition state. A frequency calculation is essential to validate the result.[13][14]

Protocol:

  • Use the optimized geometry from the previous step as the input.

  • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) ).

  • Validation: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (transition state), and the structure must be re-optimized.

  • Insight: The results also provide the zero-point vibrational energy (ZPVE) and thermodynamic properties like enthalpy and Gibbs free energy.[13]

Analysis of Electronic Properties: From Structure to Reactivity

With a validated, stable structure, we can now calculate the electronic properties that govern the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity.[15][16] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16][17]

  • HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

FMO cluster_0 Molecular Orbitals cluster_1 LUMO LUMO (Lowest Unoccupied) Electron Acceptor (Electrophilicity) Energy_Gap Energy Gap (ΔE) Indicator of Chemical Stability HOMO HOMO (Highest Occupied) Electron Donor (Nucleophilicity) HOMO->LUMO Excitation Energy

Caption: Relationship between HOMO, LUMO, and chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential around a molecule.[18][19][20] It provides a visually intuitive guide to a molecule's charge distribution and is invaluable for predicting intermolecular interactions.[18][21]

  • Negative Regions (Red/Yellow) : Indicate electron-rich areas, such as those around nitrogen or sulfur lone pairs. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Regions (Blue) : Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the amine N-H). These are sites for nucleophilic attack and hydrogen bond donation.[22]

Data Presentation and Interpretation (Hypothetical)

The results of the calculations should be organized for clarity and comparison.

Table 1: Calculated Thermodynamic and Electronic Properties
PropertyValue (Hypothetical)Interpretation
Total Energy -1250.5 HartreeA measure of the molecule's overall stability.
Dipole Moment 3.45 DebyeIndicates significant polarity, suggesting good solubility in polar solvents.
HOMO Energy -6.2 eVRelates to the ionization potential; a higher value means easier electron donation.
LUMO Energy -0.8 eVRelates to the electron affinity; a lower value means easier electron acceptance.
HOMO-LUMO Gap (ΔE) 5.4 eVA large gap suggests high kinetic stability and lower chemical reactivity.
Zero-Point Energy 215.5 kcal/molThe vibrational energy at 0 K; a necessary correction for reaction energies.
Interpretation for Drug Design
  • Stability : The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule, which is a desirable property for a drug candidate to avoid unwanted side reactions.

  • Reactivity Hotspots : The MEP surface would likely show strong negative potential around the triazole ring nitrogens and the sulfur atom, identifying them as key sites for hydrogen bonding with a biological target (e.g., a receptor or enzyme). The amine hydrogens would show positive potential, marking them as potential hydrogen bond donors.

  • Structure-Activity Relationship (SAR) : By systematically modifying the butyl and propyl groups and re-running these calculations, a researcher can build a quantitative structure-activity relationship (QSAR) model. This allows for the in silico prediction of how structural changes will affect the molecule's electronic profile and, by extension, its biological activity.

Conclusion

The quantum chemical workflow detailed in this guide provides a powerful, predictive, and cost-effective strategy for characterizing novel 1,2,4-triazole derivatives in the early stages of drug discovery.[4][23][24][25] By leveraging Density Functional Theory to analyze optimized geometries, vibrational stability, frontier molecular orbitals, and electrostatic potential, researchers can gain deep insights into a molecule's intrinsic properties. This knowledge enables a more rational, data-driven approach to designing molecules with enhanced stability, reactivity, and potential for specific biological interactions, ultimately accelerating the path from concept to clinic.

References

  • Fiveable. (n.d.). Vibrational analysis Definition - Physical Chemistry I Key Term.
  • BenchChem. (2025). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide.
  • Semantic Scholar. (n.d.). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
  • Scilit. (2022). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
  • Q-Chem. (n.d.). Q-Chem 5.1 User's Manual: Harmonic Vibrational Analysis.
  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • Wiley. (2001). Computational Chemistry: A Practical Guide for Applying Techniques to Real World Problems.
  • RAD Proceedings. (n.d.). A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE.
  • American Chemical Society. (n.d.). Use of the electrostatic potential at the molecular surface to interpret and predict nucleophilic processes.
  • PubMed Central. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.
  • ResearchGate. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design.
  • Slideshare. (n.d.). Frontier Molecular Orbital Theory.
  • PubMed Central. (n.d.). Density functional theory.
  • DNDi. (n.d.). Guides to free computational chemistry tools for drug discovery.
  • ACS Publications. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters.
  • Chemistry LibreTexts. (2025). 6: Vibrational States.
  • PubMed. (2025). 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253.
  • Wikipedia. (n.d.). Density functional theory.
  • Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References.
  • ArXiv. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective.
  • Journal of the American Chemical Society. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. 131(23), 8334.
  • ProQuest. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery.
  • Q-Chem. (n.d.). Q-Chem 6.0 User's Manual: 10.9 Harmonic Vibrational Analysis.
  • UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity.
  • Quantum Mechanics for Chemistry. (n.d.). Molecular Vibrations.
  • ResearchGate. (2019). A QUANTUM CHEMICAL INVESTIGATION OF N 1 -SUBSTITUTED 1,2,4-TRIAZOLE.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
  • NIH. (n.d.). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error.
  • Sci-Hub. (2011). A comparison of the behavior of functional/basis set combinations for hydrogen‐bonding in the water dimer with emphasis on basis set superposition error. Journal of Computational Chemistry.
  • Cellular & Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. 61(8), 74-78.
  • TDX. (n.d.). On the implementation and application of Basis Set Superposition Error-correction schemes for the theoretical modeling of weak intermolecular interactions.
  • ResearchGate. (n.d.). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-validated protocol for the synthesis of 3-(butylthio)-5-propyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound of interest for research and drug development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[1][2][3]. This protocol outlines a robust and reproducible two-step synthetic pathway, beginning with the formation of the key intermediate, 4-amino-5-propyl-4H-1,2,4-triazole-3-thione, followed by its S-alkylation to yield the target compound. The causality behind experimental choices, detailed procedural steps, safety precautions, and characterization guidelines are thoroughly discussed to ensure successful replication by researchers and scientists.

Part 1: Synthesis of 4-Amino-5-propyl-4H-1,2,4-triazole-3-thione (Intermediate 2)

Principle and Mechanistic Insight

The synthesis of the 1,2,4-triazole-3-thione core is a well-established multi-stage process[4]. The pathway commences with the conversion of a carboxylic acid (butyric acid) into its corresponding hydrazide. This hydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution. The strong base (potassium hydroxide) deprotonates the hydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form a potassium dithiocarbazinate salt[2][5]. The subsequent and final step involves the addition of hydrazine hydrate and heating. This initiates an intramolecular cyclization via condensation, leading to the formation of the stable five-membered triazole ring and the elimination of hydrogen sulfide gas[5][6].

Overall Reaction Scheme:

Experimental Protocol: Synthesis of Intermediate (2)

This protocol assumes the availability of butyrohydrazide (1). If starting from butyric acid, it must first be converted to the hydrazide, for example, by forming the acyl chloride followed by reaction with hydrazine hydrate.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mol)Notes
Butyrohydrazide (1)C₄H₁₀N₂O102.1410.21 g0.10Starting material
Potassium HydroxideKOH56.118.42 g0.15Use pellets, 85% purity assumed
Carbon DisulfideCS₂76.139.0 mL0.15Highly Flammable, Toxic
Absolute EthanolC₂H₅OH46.07150 mL-Solvent
Hydrazine HydrateN₂H₄·H₂O50.0610.0 mL~0.20Toxic, Corrosive
Deionized WaterH₂O18.02150 mL-For workup
Conc. Hydrochloric AcidHCl36.46As needed-For acidification
Diethyl Ether(C₂H₅)₂O74.12100 mL-For precipitation of salt

Step-by-Step Methodology

  • Formation of Potassium Dithiocarbazinate Salt:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve butyrohydrazide (10.21 g, 0.10 mol) and potassium hydroxide (8.42 g, 0.15 mol) in absolute ethanol (100 mL).

    • Stir the mixture until all solids have dissolved and the solution is clear.

    • While maintaining the temperature at 0-5 °C, add carbon disulfide (9.0 mL, 0.15 mol) dropwise over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. A yellow precipitate of the potassium salt will form.

    • Add dry diethyl ether (100 mL) to the mixture to ensure complete precipitation of the salt. Filter the solid product using a Büchner funnel, wash it with two portions of cold diethyl ether (2x50 mL), and air dry.

  • Cyclization to Triazole-thione (2):

    • Transfer the dried potassium salt to a 250 mL round-bottom flask. Add deionized water (40 mL) and hydrazine hydrate (10.0 mL, ~0.20 mol).

    • Fit the flask with a reflux condenser and heat the mixture under reflux in a fume hood. The reaction progress can be monitored by the evolution of hydrogen sulfide gas (H₂S), which can be tested with lead acetate paper (turns black).

    • Continue refluxing for 4-6 hours, or until the evolution of H₂S ceases[5]. The color of the reaction mixture will typically change to a clear green solution[6].

    • Allow the reaction mixture to cool to room temperature, then dilute it with cold water (100 mL).

    • Carefully acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 5-6.

    • A white or off-white precipitate of 4-amino-5-propyl-4H-1,2,4-triazole-3-thione (2) will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60 °C.

    • The crude product can be purified by recrystallization from an ethanol-water mixture to yield a pure white solid[7].

Part 2: Synthesis of this compound (3)

Principle and Mechanistic Insight

The final step is the S-alkylation of the triazole-thione intermediate (2). The thione exists in tautomeric equilibrium with its thiol form. In the presence of a base, the acidic thiol proton is removed, generating a highly nucleophilic thiolate anion. This anion then undergoes a classic SN2 reaction with an alkyl halide (1-bromobutane), displacing the bromide and forming the desired S-C bond to yield the final product, this compound[8][9].

Overall Reaction Scheme:

Experimental Protocol: Synthesis of Final Product (3)

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mol)Notes
Intermediate (2)C₅H₁₀N₄S158.237.91 g0.05From Part 1
Sodium HydroxideNaOH40.002.20 g0.055Base
1-BromobutaneC₄H₉Br137.026.0 mL0.055Alkylating agent
Absolute EthanolC₂H₅OH46.07100 mL-Solvent
Deionized WaterH₂O18.02200 mL-For workup

Step-by-Step Methodology

  • Reaction Setup and Alkylation:

    • In a 250 mL round-bottom flask, dissolve 4-amino-5-propyl-4H-1,2,4-triazole-3-thione (2) (7.91 g, 0.05 mol) and sodium hydroxide (2.20 g, 0.055 mol) in absolute ethanol (100 mL).

    • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium thiolate salt.

    • Add 1-bromobutane (6.0 mL, 0.055 mol) to the solution.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Pour the concentrated mixture into a beaker containing 200 mL of ice-cold deionized water.

    • A solid precipitate of the crude product (3) will form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any inorganic salts.

    • Dry the crude product in a vacuum oven.

    • For final purification, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound (3).

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: To assess purity.

  • FTIR Spectroscopy: To identify key functional groups (N-H, C=N, C-S).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of propyl and butyl chains and the triazole ring protons/carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps involving volatile, flammable, or toxic reagents such as carbon disulfide and hydrazine hydrate must be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Carbon Disulfide (CS₂): Extremely flammable with a low autoignition temperature. It is also highly toxic by inhalation and skin contact.

    • Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Avoid contact with skin and inhalation of vapors.

    • Acids and Bases: Concentrated HCl and solid NaOH/KOH are corrosive. Handle with care to avoid skin and eye burns.

Experimental Workflow Visualization

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Intermediate (2) cluster_part2 Part 2: S-Alkylation to Final Product (3) P1_Start Butyrohydrazide (1) + KOH + CS₂ in Ethanol P1_Stir Stir 12-18h at RT (Salt Formation) P1_Start->P1_Stir P1_Precipitate Precipitate with Ether Filter & Dry Salt P1_Stir->P1_Precipitate P1_Cyclize Add N₂H₄·H₂O Reflux 4-6h P1_Precipitate->P1_Cyclize P1_Workup Cool & Acidify (HCl) (Precipitation) P1_Cyclize->P1_Workup P1_Purify Filter, Wash & Dry Recrystallize P1_Workup->P1_Purify P1_Product Intermediate (2) 4-Amino-5-propyl-4H- 1,2,4-triazole-3-thione P1_Purify->P1_Product P2_Start Intermediate (2) + NaOH in Ethanol P1_Product->P2_Start Use as Reagent P2_Alkyl Add 1-Bromobutane Reflux 3-4h P2_Start->P2_Alkyl P2_Workup Concentrate & Pour into Ice Water P2_Alkyl->P2_Workup P2_Purify Filter, Wash & Dry Recrystallize P2_Workup->P2_Purify P2_Product Final Product (3) 3-(butylthio)-5-propyl- 4H-1,2,4-triazol-4-amine P2_Purify->P2_Product

Caption: Synthetic workflow for this compound.

References

  • Al-Ghorbani, M., et al. (2015). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 20(7), 11722-11734. Available at: [Link]

  • Prachand, S., et al. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][7][10] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Meegan, M. J., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry, 21(8), 2137-2152. Available at: [Link]

  • Panasenko, O. I., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 4-9. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

  • Zarghi, A., et al. (2019). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 24(11), 2162. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. AVES. Available at: [Link]

  • Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1479. Available at: [Link]

  • Varynskyi, B., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, 2(48), 34-45. Available at: [Link]

  • Ma, D.-Y., et al. (2012). 4-[(5-Bromo-2-hydroxybenzylidene)amino]-3-propyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o437. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. RSC Advances, 13(32), 22155-22176. Available at: [Link]

  • Wang, X.-L., et al. (2012). 4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143. Available at: [Link]

  • Selvaraj, S., et al. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of HPLC Methods for Separating Triazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenge of separating triazole isomers by High-Performance Liquid Chromatography (HPLC). Triazoles, a critical class of compounds in pharmaceuticals and agriculture, often exist as positional isomers or enantiomers, which can have vastly different pharmacological and toxicological profiles. Their structural similarity makes chromatographic separation a significant analytical hurdle.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It moves beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to make informed decisions during method development and troubleshooting.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges researchers face when separating triazole isomers.

Q1: Why is there poor resolution or complete co-elution of my triazole isomers?

A1: This is the most common issue, arising because isomers often have nearly identical physicochemical properties, such as hydrophobicity and polarity.[1] Effective separation requires leveraging subtle differences in their structure.

Probable Causes & Step-by-Step Solutions:

  • Insufficient Stationary Phase Selectivity: Your standard C18 column, which separates primarily based on hydrophobicity, may not be sufficient.

    • Action: Switch to a stationary phase with an alternative separation mechanism. For positional isomers , especially those with aromatic rings, a Phenyl or Pentafluorophenyl (PFP) column is highly recommended.[1] These phases introduce π-π interactions, which can differentiate isomers based on the position of substituents and resulting differences in electron density.[2][3] For chiral isomers (enantiomers) , a chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for triazoles.[4][5][6]

  • Suboptimal Mobile Phase Composition: The mobile phase is a powerful tool for manipulating selectivity.

    • Action 1: Screen Organic Modifiers. If using acetonitrile (ACN), try methanol (MeOH), or vice-versa.[1] ACN and MeOH have different hydrogen bonding capabilities and dipole moments, which alter how isomers interact with the stationary phase, often changing elution order or improving resolution.[7]

    • Action 2: Adjust Mobile Phase pH. If your triazole isomers have ionizable functional groups (acidic or basic), altering the mobile phase pH can dramatically change their retention and selectivity.[1] A good starting point is to adjust the pH to be at least 2 units away from the analyte's pKa.

    • Action 3: Use Mobile Phase Additives. For chiral separations, small amounts of additives can be critical. For example, diethylamine (DEA) is often used in normal-phase or polar organic modes to improve peak shape and resolution on polysaccharide-based CSPs.[8][9] For reversed-phase separation of zwitterionic or weakly basic triazoles, trifluoroacetic acid (TFA) concentration can significantly affect retention.[10]

Q2: My isomer peaks are tailing or fronting. What's wrong?

A2: Poor peak shape compromises resolution and quantification accuracy. Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, while fronting can indicate column overload.[11][12]

Probable Causes & Step-by-Step Solutions:

  • Silanol Interactions (Tailing): Residual silanol groups on the silica backbone of the column can interact strongly with basic functional groups on triazole molecules.

    • Action 1: Use a modern, high-purity silica column with advanced end-capping to minimize available silanols.

    • Action 2: Adjust the mobile phase pH to suppress silanol ionization (typically pH < 3).[11]

    • Action 3: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.

  • Column Overload (Fronting): Injecting too much sample can saturate the stationary phase.

    • Action: Reduce the sample concentration or injection volume. If a high concentration is necessary for detecting minor components, consider switching to a column with a larger internal diameter (preparative column).[11]

  • Inadequate Buffering (Tailing): If the mobile phase pH is close to the analyte's pKa, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[13]

    • Action: Ensure the mobile phase is adequately buffered. A buffer concentration of 10-25 mM is typically sufficient to maintain a constant pH and ensure the analyte remains in a single ionic state.[11]

Q3: My retention times are drifting and not reproducible. How can I fix this?

A3: Stable retention times are crucial for reliable peak identification and quantification. Drifting retention times usually point to an unstable system.[12]

Probable Causes & Step-by-Step Solutions:

  • Temperature Fluctuations: Column temperature is a critical but often overlooked parameter. A change of just 1°C can alter retention times by 1-2%.[14]

    • Action: Always use a column oven to maintain a constant, stable temperature.[14][15] Operating slightly above ambient temperature (e.g., 30-40°C) can also improve efficiency by reducing mobile phase viscosity.[15][16]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile solvent or inadequate mixing.

    • Action: Ensure mobile phase solvents are freshly prepared and adequately degassed.[17] Keep solvent bottles covered to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, will cause retention time shifts.

    • Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with at least 10 column volumes.

Frequently Asked Questions (FAQs)
Q4: How do I select the right column for triazole isomer separation?

A4: Column selection is the most critical factor. The choice depends on the type of isomerism you are targeting. The table below provides a starting point.

Column TypePrimary Interaction MechanismBest ForRationale
Standard C18 Hydrophobic (van der Waals)General screening, non-isomeric separationsSeparates based on hydrophobicity. Often insufficient for isomers with similar logP values.[1]
Phenyl / PFP Hydrophobic, π-π InteractionsAromatic Positional IsomersThe phenyl or fluorinated phenyl rings on the stationary phase interact with the aromatic rings of the triazoles, providing selectivity for positional isomers.[1][2][3]
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingPolar IsomersThe embedded polar group (e.g., amide, carbamate) offers alternative selectivity and can be effective for separating polar positional isomers.[18]
Chiral Stationary Phases (CSPs) Chiral Recognition (Inclusion, H-bonding, Dipole-dipole)Enantiomers (Chiral Isomers)Mandatory for separating enantiomers. Polysaccharide-based CSPs are highly versatile and successful for a wide range of triazole fungicides and pharmaceuticals.[4][5][6][8][19]
Q5: How does temperature affect the separation of triazole isomers?

A5: Temperature has a dual effect: it influences both efficiency and selectivity.

  • Efficiency: Increasing temperature lowers the mobile phase viscosity, which reduces system backpressure and can lead to sharper peaks and faster analysis times.[14][15]

  • Selectivity: The effect on selectivity (the distance between two peaks) is compound-specific and must be determined experimentally.[15] For some isomers, lower temperatures increase selectivity by enhancing specific interactions.[20] For others, a linear relationship exists between ln(α) and 1/T (a Van't Hoff plot), which can be exploited to find the optimal temperature.[4][19] Therefore, temperature should be treated as a key parameter to be optimized, typically in the range of 10-40°C.[19][21]

Q6: When should I use normal-phase vs. reversed-phase HPLC?

A6: The choice of chromatography mode depends on the solubility and properties of your triazole isomers.

  • Reversed-Phase (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). It is suitable for most small organic molecules and is generally the first approach to try.[22]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a nonpolar mobile phase (like hexane/isopropanol). It can offer better selectivity for certain isomers, particularly when separation in reversed-phase is difficult.[18][22] For chiral separations of triazoles, normal-phase methods are very common and often provide superior resolution compared to reversed-phase on the same chiral column.[19][21]

Visualized Workflows and Protocols

To streamline your method development and troubleshooting processes, we have designed the following workflows.

Workflow 1: Troubleshooting Poor Resolution

This decision tree guides you through a logical sequence of steps to diagnose and correct co-elution or poor resolution of triazole isomers.

G start Poor Resolution or Co-elution check_column Is the column appropriate? (e.g., Chiral for enantiomers, Phenyl for positional) start->check_column change_column Select appropriate column: - Phenyl/PFP for positional isomers - Chiral (CSP) for enantiomers check_column->change_column No check_mobile_phase Screen Organic Modifier check_column->check_mobile_phase Yes success Resolution Achieved change_column->success switch_solvent Switch from ACN to MeOH or vice-versa check_mobile_phase->switch_solvent check_ph Are isomers ionizable? switch_solvent->check_ph adjust_ph Optimize mobile phase pH (adjust pH +/- 2 units from pKa) check_ph->adjust_ph Yes check_temp Optimize Column Temperature check_ph->check_temp No adjust_ph->check_temp temp_study Perform temperature study (e.g., 15°C, 25°C, 35°C) check_temp->temp_study temp_study->success

Caption: Troubleshooting decision tree for poor isomer resolution.

Protocol: General Strategy for HPLC Method Development

This protocol outlines a systematic approach to developing a robust separation method for triazole isomers from the ground up.

  • Step 1: Analyte Characterization & Literature Review

    • Gather all available information about your triazole isomers: structure, pKa, logP, and UV absorbance.

    • Search scientific databases for existing methods for similar compounds.[22] This can provide an excellent starting point.

  • Step 2: Initial Column and Mobile Phase Selection

    • Based on isomer type (positional or chiral), select an appropriate column (see Table 1).

    • Start with a common mobile phase system (e.g., ACN/Water for reversed-phase or Hexane/IPA for normal-phase) and a simple isocratic or gradient elution.[22]

  • Step 3: Selectivity Optimization

    • This is the most critical stage. Systematically vary the following parameters to maximize the separation factor (α):

      • Organic Modifier: Compare ACN and MeOH.

      • Mobile Phase pH: If applicable, screen a range of pH values.

      • Column Chemistry: Test columns with different selectivities (e.g., C18 vs. Phenyl).

  • Step 4: System Optimization

    • Once acceptable selectivity is achieved, fine-tune other parameters to improve efficiency and analysis time:

      • Column Temperature: Evaluate a range (e.g., 20-40°C) to find the best balance of resolution and run time.[16]

      • Flow Rate: Adjust the flow rate to optimize efficiency without generating excessive backpressure.

      • Gradient Profile: If using a gradient, optimize the slope and duration.

  • Step 5: Method Validation

    • Once the method is optimized, perform a validation according to ICH guidelines to ensure it is robust, reproducible, and suitable for its intended purpose.[23]

G cluster_0 Phase 1: Scoping cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization info Analyte Characterization & Literature Review initial_select Initial Column & Mobile Phase Selection info->initial_select select_opt Selectivity Optimization (Solvent, pH, Column) initial_select->select_opt sys_opt System Optimization (Temp, Flow Rate) select_opt->sys_opt validation Method Validation (ICH Guidelines) sys_opt->validation final_method Final Robust Method validation->final_method

Caption: Systematic workflow for HPLC method development.

References
  • Technical Support Center: Optimizing HPLC Separation of Positional Isomers. (n.d.). Benchchem.
  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001–008.
  • Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001).
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.
  • Qiu, J., Dai, S., Zheng, C., Yang, S., Chai, T., & Bie, M. (2011).
  • Wang, P., Jiang, S., Liu, D., Zhou, Z., & Wang, Q. (2008).
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
  • Böhm, V. (2001). Use of column temperature to optimize carotenoid isomer separation by C30-HPLC.
  • Yang, L. (2004). HPLC separation of triazole chiral compounds on cellulose chiral stationary phases. Journal of Instrumental Analysis.
  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • Zhang, H., Qian, M., Wang, M., & Wang, M. (2016).
  • Qiu, J., Dai, S., Zheng, C., Yang, S., Chai, T., & Bie, M. (2011).
  • Ma, M., & Li, Z. (2004). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
  • How to Use Preparative HPLC -Part 3 About column temperature control in preparative. (n.d.). GL Sciences Inc.
  • How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc.
  • Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. (2014). Sigma-Aldrich.
  • Li, Y., Li, Y., Song, W., Wang, Y., Zhao, L., & Kuang, H. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. Journal of the Science of Food and Agriculture, 103(13), 6439-6448.
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • Optimization of Chromatographic Methods: Tips for Achieving Reliable Results. (n.d.). Longdom Publishing.
  • The Role of Temperature and Column Thermostatting in Liquid Chromatography. (2015). Thermo Fisher Scientific.
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv.
  • separation of positional isomers. (2017, December 13).
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). International Journal of Novel Research and Development, 9(3).
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • HPLC Troubleshooting Guide. (n.d.). Restek.

Sources

Validation & Comparative

A Head-to-Head Comparison of Synthetic Routes for 1,2,4-Triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The synthetic route chosen to construct this vital heterocycle can significantly impact reaction efficiency, yield, and the diversity of accessible derivatives. This guide provides a head-to-head comparison of prominent synthetic routes for 1,2,4-triazoles, offering insights into their mechanisms, experimental protocols, and relative advantages and disadvantages to aid researchers in selecting the optimal method for their specific applications.

Classical Approaches: The Foundation of 1,2,4-Triazole Synthesis

Two classical, name-reactions have long served as the bedrock for synthesizing 1,2,4-triazoles: the Pellizzari and Einhorn-Brunner reactions. While foundational, they often necessitate harsh reaction conditions.

The Pellizzari Reaction: A Thermal Condensation Approach

First reported by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[4][5]

Mechanism: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[5][6]

graph Pellizzari_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="Pellizzari Reaction Mechanism", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Amide [label="Amide"]; Acylhydrazide [label="Acylhydrazide"]; Intermediate1 [label="Tetrahedral Intermediate"]; Intermediate2 [label="Dehydrated Intermediate"]; Intermediate3 [label="Cyclized Intermediate"]; Triazole [label="1,2,4-Triazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Amide -> Intermediate1 [label="+ Acylhydrazide"]; Acylhydrazide -> Intermediate1; Intermediate1 -> Intermediate2 [label="- H2O"]; Intermediate2 -> Intermediate3 [label="Intramolecular\nCyclization"]; Intermediate3 -> Triazole [label="- H2O"]; }

Caption: Generalized mechanism of the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating) [4]

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

Advantages:

  • Direct and straightforward method for 3,5-disubstituted-1,2,4-triazoles.[4]

Disadvantages:

  • Requires high temperatures and long reaction times.[4][5]

  • Often results in low yields.[5]

  • Can lead to a mixture of products if the acyl groups of the amide and acylhydrazide are different.[6]

The Einhorn-Brunner Reaction: An Acid-Catalyzed Condensation

Described by Alfred Einhorn in 1905 and later expanded by Karl Brunner, this reaction provides a pathway to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[7][8]

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of dehydration and intramolecular cyclization steps to form the triazole ring.[7][8] A key feature is its regioselectivity with unsymmetrical imides, where the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole.[7][9]

graph Einhorn_Brunner_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="Einhorn-Brunner Reaction Mechanism", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Imide [label="Diacylamine (Imide)"]; Hydrazine [label="Hydrazine"]; Intermediate1 [label="Initial Adduct"]; Intermediate2 [label="Dehydrated Intermediate"]; Intermediate3 [label="Cyclized Intermediate"]; Triazole [label="1,2,4-Triazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Imide -> Intermediate1 [label="+ Hydrazine (H+)"]; Hydrazine -> Intermediate1; Intermediate1 -> Intermediate2 [label="- H2O"]; Intermediate2 -> Intermediate3 [label="Intramolecular\nCyclization"]; Intermediate3 -> Triazole [label="- H2O"]; }

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocol: General Procedure for 1,2,4-Triazole Synthesis [8]

  • Dissolve the diacylamine (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Advantages:

  • Predictable regioselectivity with unsymmetrical diacylamines.[7][9]

  • A well-established and reliable method.[7]

Disadvantages:

  • Can produce isomeric mixtures.[8]

  • Requires acidic conditions and heating.

Modern Synthetic Strategies: Enhancing Efficiency and Scope

Contemporary methods have focused on overcoming the limitations of classical routes, offering milder conditions, improved yields, and broader substrate applicability.

Copper-Catalyzed Synthesis: A Versatile Approach

Copper catalysis has emerged as a powerful tool for constructing 1,2,4-triazoles, enabling the use of readily available starting materials under milder conditions. A notable example is the copper-catalyzed tandem addition-oxidative cyclization of amidines and nitriles.[10][11]

Mechanism: This process is believed to involve a copper-promoted addition of the amidine to the nitrile, followed by an oxidative N-N bond-forming cyclization.[11][12] Molecular oxygen from the air often serves as the terminal oxidant, making it an environmentally benign process.[10][12]

graph Copper_Catalyzed_Mechanism { graph [layout=dot, rankdir=LR, splines=ortho, label="Copper-Catalyzed 1,2,4-Triazole Synthesis", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Amidine [label="Amidine"]; Nitrile [label="Nitrile"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Cu-Amidine Complex"]; Intermediate2 [label="Addition Intermediate"]; Intermediate3 [label="Oxidized Intermediate"]; Triazole [label="1,2,4-Triazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Amidine -> Intermediate1; Cu_Catalyst -> Intermediate1; Intermediate1 -> Intermediate2 [label="+ Nitrile"]; Nitrile -> Intermediate2; Intermediate2 -> Intermediate3 [label="Oxidation (Air)"]; Intermediate3 -> Triazole [label="Cyclization"]; Triazole -> Cu_Catalyst [label="Catalyst\nRegeneration"]; }

Caption: Proposed mechanism for copper-catalyzed 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [13]

  • To a reaction vessel, add the carboxylic acid, primary amidine hydrochloride, and monosubstituted hydrazine hydrochloride.

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA or potassium carbonate).

  • Stir the reaction mixture in a suitable solvent (e.g., DMF) at room temperature.

  • Monitor the reaction by TLC until completion.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Advantages:

  • High efficiency and good yields.[10]

  • Tolerates a wide range of functional groups.[10][11]

  • Often proceeds under milder conditions than classical methods.[14]

  • Uses inexpensive and readily available copper catalysts.[10][15]

Disadvantages:

  • Potential for metal contamination in the final product.

  • Optimization of catalyst, ligand, and reaction conditions may be required.

Microwave-Assisted Synthesis: A Green and Rapid Alternative

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of 1,2,4-triazoles by dramatically reducing reaction times and often improving yields.[1][16] This technique utilizes microwave energy for efficient and uniform heating of the reaction mixture.[1]

Principle: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates significantly compared to conventional heating methods.[1]

graph MAOS_Workflow { graph [layout=dot, rankdir=TB, splines=ortho, label="Microwave-Assisted Synthesis Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Combine Reactants\nin Microwave Vial", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Microwave [label="Microwave Irradiation\n(Controlled Temp & Time)"]; Cooling [label="Cool to Room Temperature"]; Isolation [label="Product Isolation\n(Filtration/Extraction)"]; Purification [label="Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Pure 1,2,4-Triazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Microwave; Microwave -> Cooling; Cooling -> Isolation; Isolation -> Purification; Purification -> End; }

Caption: General workflow for microwave-assisted 1,2,4-triazole synthesis.

Experimental Protocol: Microwave-Assisted Pellizzari Reaction [4]

  • In a microwave-safe vial, combine equimolar amounts of an amide and an acylhydrazide.

  • Add a suitable high-boiling solvent, such as n-butanol.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 2 hours).

  • After the reaction, allow the mixture to cool.

  • Collect the precipitated product by filtration.

Advantages:

  • Drastically reduced reaction times (minutes vs. hours).[1][16]

  • Often leads to higher yields and purer products.[1][17]

  • Considered a green chemistry approach due to energy efficiency.[16]

Disadvantages:

  • Requires specialized microwave synthesis equipment.

  • Scale-up may present challenges.

Head-to-Head Comparison of Synthetic Routes

FeaturePellizzari ReactionEinhorn-Brunner ReactionCopper-Catalyzed SynthesisMicrowave-Assisted Synthesis
Starting Materials Amide, Acylhydrazide[4]Diacylamine, Hydrazine[7]Amidine, Nitrile[11]Varies (can be applied to other methods)[1]
Reaction Conditions High Temperature (220-250°C)[4]Reflux (110-120°C), Acidic[8]Often Milder, Air Atmosphere[10]High Temperature, High Pressure[1]
Reaction Time 2-4 hours[4]2-8 hours[8]Varies, often shorter than classicalMinutes to a few hours[16]
Typical Yields Low to Moderate[5]Moderate to GoodGood to Excellent[10]Often Higher than Conventional[16]
Key Advantages Direct route to 3,5-disubstituted products[4]Predictable regioselectivity[7]Broad substrate scope, mild conditions[10]Rapid, high yields, green[1]
Key Disadvantages Harsh conditions, low yields[5]Isomeric mixtures possible[8]Metal contamination, optimization neededSpecialized equipment, scale-up issues

Conclusion

The synthesis of 1,2,4-triazoles has evolved from classical high-temperature condensations to modern, highly efficient catalytic and microwave-assisted methods. The Pellizzari and Einhorn-Brunner reactions remain valuable for their straightforwardness and predictable outcomes in certain contexts. However, for researchers seeking higher efficiency, broader substrate scope, and milder conditions, copper-catalyzed methods offer a significant advantage. Furthermore, the integration of microwave-assisted synthesis provides a powerful tool for accelerating reaction discovery and optimization, aligning with the principles of green chemistry. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

References

  • BenchChem. (2025).
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
  • BenchChem. (2025).
  • BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem.
  • ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Pellizzari reaction.
  • BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem.
  • Bentham Science. (n.d.). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.
  • PubMed. (2015).
  • Grokipedia. (2026). Pellizzari reaction.
  • RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Synfacts. (2009).
  • Scielo. (2013).
  • BenchChem. (2025).
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles.
  • ACS Publications. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization. Journal of the American Chemical Society.
  • RSC Publishing. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones.
  • Wikipedia. (n.d.). Einhorn–Brunner reaction.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • MDPI. (2024).
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Preprints.org. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. BenchChem.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Merck & Co. (n.d.). Einhorn-Brunner Reaction.
  • PubMed. (n.d.).
  • RSC Publishing. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • PMC - NIH. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. (2025). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
  • ResearchGate. (n.d.). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.
  • ACS Publications. (n.d.). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media.
  • Research Square. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.